molecular formula C19H20N4OS B11191280 9-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11191280
M. Wt: 352.5 g/mol
InChI Key: NVVOJGAGYGGHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 9-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazole and quinazoline family of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C25H30N2OS
  • Molecular Weight : 438.7 g/mol
  • IUPAC Name : 7-tert-butyl-3-(4-methylphenyl)-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds within the triazole and quinazoline classes exhibit significant antimicrobial properties. The specific compound under review has shown effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited notable antibacterial activity.
  • Escherichia coli : Demonstrated moderate effectiveness.

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Studies have highlighted the potential anticancer effects of this compound. In vitro assays revealed:

  • Cell Line Testing : The compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
  • Mechanism : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models:

  • Reduction in Inflammatory Markers : Significant decreases in cytokines such as TNF-alpha and IL-6 were observed.
  • Potential Use : These findings suggest its potential as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityEffective against S. aureus and E. coli with MIC values indicating strong antibacterial properties.
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values significantly lower than control drugs.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in animal models by up to 70%.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi:

  • Bacterial Activity : The compound has shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate its potential as a future antituberculosis agent. For instance, compounds derived from similar structures exhibited MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis .
  • Fungal Activity : In addition to bacterial activity, derivatives of this compound have also been tested for antifungal properties against strains like Candida albicans and Penicillium chrysogenum. Certain derivatives demonstrated effective inhibition of fungal growth .

Antitumor Applications

The compound's structural characteristics suggest potential antitumor activity. Research into related quinazoline derivatives has indicated that modifications can lead to significant cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Studies : Compounds with similar frameworks have been evaluated for their cytotoxic effects on colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. Some derivatives showed promising selectivity and potency in inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies suggest that:

  • The presence of electron-withdrawing groups can enhance antimicrobial activity.
  • Modifications at specific positions on the quinazoline ring can significantly impact the compound's efficacy against both microbial and cancerous cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on synthesized quinazoline derivatives demonstrated that structural modifications led to enhanced antibacterial activity against Gram-negative bacteria. The incorporation of specific functional groups was linked to improved inhibition zones in well diffusion assays .
  • Antitumor Activity : Research involving quinazoline-based compounds revealed that certain substitutions resulted in increased cytotoxicity against cancer cell lines. The most active compounds were those with specific alkyl or aryl groups that facilitated better interaction with cellular targets .

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

9-(4-methylphenyl)-2-prop-2-enylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H20N4OS/c1-3-11-25-19-21-18-20-14-5-4-6-15(24)16(14)17(23(18)22-19)13-9-7-12(2)8-10-13/h3,7-10,17H,1,4-6,11H2,2H3,(H,20,21,22)

InChI Key

NVVOJGAGYGGHQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.